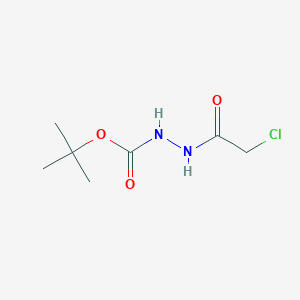

Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate

Descripción

BenchChem offers high-quality Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(chloroacetyl)hydrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-[(2-chloroacetyl)amino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJQOXCHVJUDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of Boc-chloroacetylhydrazide in common organic solvents

Technical Whitepaper: Solubility Profile and Handling of Boc-Chloroacetylhydrazide

Executive Summary

Boc-chloroacetylhydrazide (tert-butyl 2-(2-chloroacetyl)hydrazine-1-carboxylate; CAS: 25441-40-1) is a critical bifunctional linker used in bioconjugation and peptide synthesis.[1] It features an electrophilic chloroacetyl group—highly reactive toward thiols (cysteine residues)—and a nucleophilic hydrazide moiety protected by a Boc (tert-butyloxycarbonyl) group.[1]

This guide addresses the solubility challenges often encountered during the scale-up of antibody-drug conjugates (ADCs) and PROTAC linker synthesis. While the Boc group imparts lipophilicity, the hydrazide core introduces hydrogen-bonding capability, creating a specific solubility window.[1] This document defines the optimal solvent systems for storage, reaction, and purification to ensure high yield and hydrolytic stability.

Physicochemical Properties & Structural Analysis

To predict solubility behavior without exhaustive empirical testing, we must analyze the molecular architecture:

-

Lipophilic Domain (Boc Group): The tert-butyl moiety drastically reduces water solubility, driving the molecule toward organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1]

-

Polar/H-Bonding Domain (Hydrazide Linker): The -NH-NH- backbone acts as both a hydrogen bond donor and acceptor, facilitating solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols).[1]

-

Electrophilic Warhead (Chloroacetyl): This group is susceptible to hydrolysis in basic aqueous media.[1] Solvent choice must minimize premature hydrolysis of the C-Cl bond.[1]

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 208.64 g/mol |

| Physical State | White to off-white crystalline solid |

| LogP (Predicted) | ~0.78 – 1.76 (Moderately Lipophilic) |

| pKa (Hydrazide) | ~10.9 (Weakly acidic) |

Solubility Profile

The following data categorizes solvents based on their thermodynamic compatibility with Boc-chloroacetylhydrazide.

Table 1: Solubility Classification

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for Stock Solutions. High solubility ensures rapid dissolution.[1] Ideal for introducing the reagent into aqueous conjugation buffers.[1] |

| Chlorinated | DCM, Chloroform | Good (50–100 mg/mL) | Preferred for Synthesis. Excellent for acylation reactions or Boc-protection steps.[1] Easy to remove via evaporation.[1] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate (10–50 mg/mL) | Useful for extraction and work-up.[1] THF is a viable alternative to DMF if easier solvent removal is required.[1] |

| Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Use with Caution. Good solubility, but protic solvents can solvate nucleophiles, potentially retarding |

| Non-Polar | Hexane, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Precipitation Media. Used to crash the product out of solution during purification (e.g., adding Hexane to a DCM solution).[1] |

| Aqueous | Water, PBS Buffer | Very Poor (<0.1 mg/mL) | Requires organic co-solvent (e.g., 10-20% DMSO) for biological applications.[1] |

Critical Insight: While alcohols dissolve the compound, avoid storing Boc-chloroacetylhydrazide in methanol for extended periods (weeks). Slow transesterification or nucleophilic attack by the solvent is theoretically possible under elevated temperatures.[1]

Visualization: Solvent Selection Logic

The following decision tree guides the researcher in selecting the correct solvent based on the intended experimental outcome.

Figure 1: Solvent selection decision tree based on experimental phase.[1]

Experimental Protocol: Determination of Saturation Limit

For critical applications where exact solubility is required (e.g., formulation), do not rely on visual inspection.[1] Use this gravimetric/HPLC workflow.

Objective: Determine the maximum solubility (

Reagents:

-

Boc-chloroacetylhydrazide (Dry powder).[1]

-

Target Solvent (HPLC Grade).[1]

-

0.22 µm PTFE Syringe Filter.[1]

Workflow:

-

Supersaturation: Add excess Boc-chloroacetylhydrazide (approx. 100 mg) to 1.0 mL of solvent in a glass vial.

-

Equilibration: Vortex for 2 minutes, then shake (thermomixer) at 25°C for 24 hours. Ensure solid remains visible (indicating saturation).[1]

-

Filtration: Pass the supernatant through a pre-warmed 0.22 µm PTFE filter to remove undissolved solids.[1]

-

Quantification (Choose A or B):

-

Method A (Gravimetric): Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum pan. Evaporate solvent under vacuum/nitrogen.[1] Weigh the residue.[1]

-

Method B (HPLC - Preferred): Dilute filtrate 1:100 with Acetonitrile.[1] Inject onto C18 column (Detection: UV 210 nm). Compare against a standard curve.

-

Application Context: Thiol Conjugation

The primary utility of Boc-chloroacetylhydrazide is reacting with thiols.[1] The solvent system dictates the reaction kinetics.[1]

-

Mechanism:

nucleophilic substitution.[1] -

Solvent Effect:

reactions are faster in polar aprotic solvents (DMSO, DMF) because they solvate the cation (counter-ion) well but leave the nucleophile (thiolate) "naked" and reactive.[1] -

Protic Solvents: Water and alcohols solvate the thiolate anion via hydrogen bonding, creating a "solvent cage" that reduces reactivity.[1]

Recommendation: Perform conjugation in a mixture of PBS (pH 7.2) containing 10-20% DMSO .[1] The DMSO ensures the Boc-linker remains soluble, while the aqueous buffer maintains the ionization of the thiol.[1]

Figure 2: Optimized workflow for introducing Boc-chloroacetylhydrazide into aqueous conjugation reactions.

Stability & Storage

-

Hydrolytic Instability: The chloroacetyl group is susceptible to hydrolysis, converting the reactive

to an unreactive -

Storage Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101883, Chloroacetyl hydrazine (Derivative Parent Structure).[1] Retrieved from [Link][1]

-

Strop, P., et al. (2013). Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates.[1] Chemistry & Biology.[1][2][3] (Contextualizing linker solubility in ADC synthesis). Retrieved from [Link][1]

Sources

Safety Data Sheet (SDS) for tert-butyl 2-(chloroacetyl)hydrazinecarboxylate

Executive Summary: Beyond the Standard SDS

In drug discovery, tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS: 25441-40-1) is a critical "warhead" intermediate.[1] It is not merely a white powder; it is a bifunctional reagent combining an electrophilic

While commercial Safety Data Sheets (SDS) often default to generic "Irritant" classifications, this guide treats the compound with the rigor required for an alkylating agent . The chloroacetyl moiety is designed to react with nucleophiles (cysteines, amines); therefore, it possesses the inherent biological capability to alkylate DNA or proteins, necessitating handling protocols superior to standard organic intermediates.

This guide bridges the gap between regulatory compliance and practical, high-safety laboratory execution.

Chemical Identity & Physicochemical Characterization

The stability of this compound is a tug-of-war between the acid-labile Boc group and the hydrolytically sensitive chloroacetyl group.

| Property | Specification | Application Note |

| Chemical Name | tert-butyl 2-(chloroacetyl)hydrazinecarboxylate | Also known as N-Boc-N'-chloroacetylhydrazine.[1] |

| CAS Number | 25441-40-1 | Verify against CoA; do not confuse with tert-butyl carbazate (870-46-2). |

| Formula | MW: 208.64 g/mol | |

| Physical State | White to off-white solid powder | Hygroscopic nature requires desiccated storage.[1] |

| Storage | +2°C to +8°C (Refrigerate) | Heat promotes cyclization or degradation. Keep dry. |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Limited water solubility; hydrolyzes slowly in aqueous media. |

Visualizing the Reactive Core

The following diagram highlights the dual-reactivity zones that dictate both its utility and its hazard profile.

Figure 1: Structural reactivity analysis showing the acid-sensitive protection and the alkylating warhead.[1]

Hazard Identification & Toxicology (E-E-A-T Analysis)

Standard GHS Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

STOT-SE (Category 3): May cause respiratory irritation.[1]

Scientist-to-Scientist Warning (The "Hidden" Hazards): While often labeled only as an irritant, the chloroacetyl functionality classifies this molecule as a potential Sensitizer (Skin Sens. 1) and a Mutagen .[1]

-

Mechanism: The carbon adjacent to the chlorine is highly electrophilic. It reacts irreversibly with thiol groups (cysteine residues) and amine groups (lysine/DNA bases) via

displacement. -

Sensitization: Repeated exposure, even at low levels, can lead to haptenization of skin proteins, causing severe allergic contact dermatitis.

-

Systemic Toxicity: Hydrazine derivatives can be hepatotoxic. Although the Boc group masks the hydrazine, metabolic or environmental hydrolysis can release free hydrazine moieties.

Safe Handling & Engineering Controls

Do not handle this on an open bench. The fine powder nature increases the risk of inhalation and surface contamination.

Protocol: The "Zero-Contact" Workflow

This self-validating workflow ensures containment from weighing to waste.[1]

Figure 2: The "Zero-Contact" handling workflow designed to prevent sensitization.

Key Operational Rules:

-

Double Glove: Use nitrile gloves. The lipophilic nature of the Boc group facilitates permeation. Change outer gloves immediately if splashed.

-

Solvent Trap: Weigh the solid into a tared vial, then add solvent (e.g., DCM or DMSO) inside the vial before transferring to the reaction vessel. This eliminates dust transfer.[2]

-

Decontamination: Wipe all surfaces with a 10% bleach solution or dilute NaOH followed by water to hydrolyze any trace alkylating agent.

Synthesis & Stability Insights

For researchers synthesizing this intermediate rather than purchasing it, the quality of the tert-butyl carbazate starting material is paramount.

Synthesis Reaction:

Critical Quality Attributes (CQA):

-

Acid Scavenging: The reaction generates HCl. If not fully neutralized (using TEA or Pyridine), the HCl will strip the Boc group (deprotection), leading to polymerization or formation of toxic hydrazine byproducts.

-

Temperature Control: The reaction is exothermic. Maintain

during addition to prevent bis-acylation (reaction at both nitrogens). -

Storage Stability: Over time, the compound can undergo intramolecular cyclization to form oxadiazine derivatives if stored warm. Always store at 2-8°C.

Emergency Response Protocol

In the event of exposure, speed is critical to prevent alkylation damage.

Figure 3: Emergency response decision tree. Note: Alcohol enhances skin penetration of lipophilic alkylators and must be avoided during washing.

References

-

Organic Syntheses. (1977). tert-Butyl Carbazate (Precursor Synthesis).[1][3][4][5] Org.[4][6][7][8] Synth. 57, 87. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Chloroacetyl derivatives. Retrieved from [Link]

Sources

- 1. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]

- 2. westliberty.edu [westliberty.edu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. reddit.com [reddit.com]

Methodological & Application

Application Note: Strategic Implementation of tert-Butyl 2-(chloroacetyl)hydrazinecarboxylate in Peptide Synthesis

Executive Summary

This guide details the application of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (Boc-NH-NH-CO-CH₂-Cl) as a heterobifunctional linker. This reagent is a cornerstone in "Thiol-to-Hydrazide" conversion strategies, enabling the chemoselective transformation of cysteine residues into hydrazide moieties.

Core Utility:

-

Bio-Orthogonality: Converts a nucleophilic thiol (Cys) into a nucleophilic hydrazide, which reacts specifically with aldehydes/ketones (e.g., oxidized glycoproteins, aldehyde-functionalized surfaces) to form hydrazones.

-

Stability: The resulting thioether linkage is metabolically stable, unlike maleimides which can undergo retro-Michael addition.

-

Versatility: Applicable in Peptide-Drug Conjugates (PDCs), peptide macrocyclization, and surface immobilization.

Mechanism of Action

The utility of this linker relies on two distinct chemical phases governed by pH and protecting group chemistry.

Phase 1: Chemoselective Alkylation (pH 7.2 – 8.0)

The chloroacetyl group (

-

Selectivity: While amines can react with chloroacetyl groups, thiols are significantly more nucleophilic at pH < 8.0, allowing specific labeling of Coc-containing peptides in the presence of Lysines.

Phase 2: Deprotection & Ligation (Acidic Conditions)

The tert-butyloxycarbonyl (Boc) group masks the hydrazine. Upon treatment with Trifluoroacetic acid (TFA), the Boc group is removed, exposing the reactive hydrazide (

Visual Workflow (DOT Diagram)

Figure 1: Step-wise conversion of a Cysteine-peptide to a Hydrazone-conjugate using the linker.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]

-

Peptide: Cysteine-containing peptide (HPLC purified, lyophilized).

-

Linker: tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (CAS: 25441-40-1).[1]

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

-

Solvents: DMF (Dimethylformamide), 0.1 M Phosphate Buffer (pH 7.5), TFA (Trifluoroacetic acid).

-

Catalyst (Optional): Sodium Iodide (NaI) to catalyze alkylation (Finkelstein reaction in situ).

Protocol A: Solution-Phase Functionalization

Step 1: Reduction and Solubilization

-

Dissolve the peptide in 0.1 M Phosphate Buffer (pH 7.5) containing 5 mM EDTA (to chelate metals that oxidize thiols). Final peptide concentration: 1–5 mM.

-

Add 1.5 equivalents of TCEP to ensure all cysteines are reduced. Incubate for 20 minutes at RT.

-

Note: Do not use DTT or Mercaptoethanol, as they will compete for the linker.

-

Step 2: Linker Addition (Alkylation)

-

Dissolve the Linker (Boc-NH-NH-CO-CH₂-Cl) in a minimal volume of DMF or DMSO .

-

Add 2.0 – 3.0 equivalents of the Linker to the peptide solution.

-

Optimization: If the reaction is slow, add catalytic NaI (0.1 eq) to convert the chloro-linker to the more reactive iodo-linker in situ.

-

-

Monitor the reaction via RP-HPLC or LC-MS.

-

Target Mass: Mass of Peptide + 208.6 Da (Linker) - 36.5 Da (HCl) = +172.1 Da .

-

-

Reaction time is typically 1–4 hours at Room Temperature.

Step 3: Purification (Intermediate)

-

Purify the Boc-protected intermediate via Preparative HPLC (C18 column, Acetonitrile/Water gradient).

-

Lyophilize the product.

Step 4: Boc Deprotection

-

Dissolve the dry intermediate in 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Incubate for 30–60 minutes .

-

Precipitate the peptide using cold diethyl ether or evaporate the TFA under nitrogen flow.

-

Result: Peptide-S-CH₂-CO-NH-NH₂ (Peptide Hydrazide).

Protocol B: Ligation (Hydrazone Formation)

-

Dissolve the Peptide Hydrazide in 0.1 M Acetate Buffer (pH 4.5–5.5) .

-

Add the Aldehyde/Ketone target (1.0–1.5 equivalents).

-

Catalyst: Add 10–100 mM Aniline or p-Phenylenediamine to accelerate the ligation rate significantly (aniline catalysis).

-

Incubate for 2–16 hours.

-

Optional Stabilization: To make the bond irreversible, add NaCNBH₃ (20 mM) to reduce the hydrazone to a hydrazine.

Data Interpretation & Troubleshooting

Mass Spectrometry Shifts

| Stage | Modification | Mass Shift ( |

| Start | Free Cysteine Peptide | 0 |

| Step 2 | Alkylation (Boc-Protected) | +172.1 |

| Step 4 | Deprotection (Free Hydrazide) | -100.1 (Net from Start: +72.0) |

| Ligation | Hydrazone Formation | + Mass of Target - 18.0 ( |

Troubleshooting Flowchart

Figure 2: Diagnostic logic for optimizing alkylation and ligation yields.

Expert Insights & Critical Considerations

-

Chloro- vs. Bromo-acetyl:

-

This reagent uses a Chloroacetyl group.[2][3][1][4] It is less reactive than Bromoacetyl variants.

-

Advantage:[5][6][7] Higher stability in solution and better chemoselectivity for Cys over Lys at pH 7.5.

-

Disadvantage:[8] Slower reaction kinetics. If the reaction stalls, do not simply raise pH (which risks amine reaction); instead, use the NaI catalyst method (Finkelstein exchange) to generate the Iodo-acetyl species transiently.

-

-

Solubility Management:

-

The Boc group adds hydrophobicity. If your peptide is already hydrophobic, the intermediate may precipitate. Maintain at least 30% organic solvent (DMF/Acetonitrile) in the buffer during Step 2.

-

-

Alternative Usage (N-Terminal Capping):

-

While designed for Cysteine, this linker can be used to cap the N-terminus of a peptide during SPPS.

-

Protocol: React the linker (3 eq) with the resin-bound peptide (free amine) using DIEA in DMF. However, the reaction is slower than standard coupling. An activation agent is not used; it proceeds via nucleophilic attack of the N-terminal amine on the chloroacetyl group. Warning: This requires basic conditions which may favor multiple alkylations if not controlled.

-

References

-

Chemical Synthesis of Proteins Using Peptide Hydrazides. Source: Springer Nature Protocols. Context: Describes the foundational chemistry of peptide hydrazides and their activation. URL:[Link]

-

Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection. Source: PMC (PubMed Central). Context: Details the kinetics of hydrazone formation and the use of hydrazine-based linkers for carbonyl detection. URL:[Link]

- Synthesis of Chloroacetyl and Bromoacetyl Modified Peptides.

-

Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides. Source: PMC (PubMed Central). Context: Discusses the interplay between cysteine residues and hydrazide formation, relevant for understanding side-reactions. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. [The formation of a reaction product of cysteine and N-(chloroacetyl)-tyrosine and its hydrolysis by proteolytic enzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches [mdpi.com]

- 8. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Deprotection of tert-Butyl 2-(chloroacetyl)hydrazinecarboxylate

Executive Summary

This application note details the validated protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (Compound A ). The resulting product, 2-(chloroacetyl)hydrazine hydrochloride (Compound B ), is a critical intermediate in the synthesis of peptidomimetics, heterocycles (e.g., 1,3,4-oxadiazoles), and hydrazone-based drug conjugates.

Critical Insight: Unlike standard amine deprotections, this substrate contains a reactive

Chemical Context & Mechanistic Design[1][2][3][4]

The Stability Paradox

The substrate contains two competing reactive sites: the nucleophilic hydrazine nitrogens (masked by Boc) and the electrophilic alkyl chloride.

-

Protected State: The Boc group reduces the nucleophilicity of the hydrazine, rendering the molecule stable.

-

Deprotected State (Free Base): Upon removal of the Boc group, the distal nitrogen (

) becomes highly nucleophilic. If the pH is neutral or basic, the nitrogen can attack the methylene carbon of the chloroacetyl group, leading to the formation of 1,3,4-oxadiazine derivatives or polymers. -

Deprotected State (Salt): Protonation of the hydrazine significantly reduces its nucleophilicity, preventing cyclization. Therefore, acidic isolation is mandatory .

Reaction Mechanism & Side Pathways

The deprotection proceeds via acid-catalyzed cleavage of the tert-butyl ester, followed by decarboxylation.

Figure 1: Mechanistic pathway highlighting the critical divergence between stable salt formation and unwanted cyclization.

Safety Assessment (HSE)

-

Alkylating Agent: The chloroacetyl moiety is a potent alkylating agent. It is a skin sensitizer and potentially genotoxic. Double-gloving (Nitrile/Laminate) is recommended.

-

Isobutylene/CO₂ Evolution: The reaction generates gas.[1] Do not seal the reaction vessel tightly; use a bubbler or a needle vent to prevent pressure buildup.

-

Corrosives: Anhydrous HCl in dioxane and Trifluoroacetic acid (TFA) are corrosive and fuming. Handle in a fume hood.

Experimental Protocols

Method A: HCl in Dioxane (Preferred)

This method is preferred because the hydrochloride salt product typically precipitates directly from the reaction mixture, allowing for simple filtration and high purity without aqueous workup.

Reagents:

-

Substrate: tert-butyl 2-(chloroacetyl)hydrazinecarboxylate (1.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous) or Ethyl Acetate (Anhydrous)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, ~4.8 mmol) in 1,4-Dioxane (5 mL).

-

Note: If solubility is poor, a minimal amount of Methanol (MeOH) can be added, but this may reduce precipitation yield.

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 4.0 M HCl in Dioxane (12 mL, ~48 mmol).

-

Observation: Gas evolution (CO₂ and isobutylene) will be observed.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin or PMA). The starting material (

in 50% EtOAc/Hex) should disappear; the product stays at the baseline.

-

-

Precipitation: The product usually precipitates as a white solid during the reaction. If no precipitate forms, add anhydrous Diethyl Ether (

, 20 mL) or Hexanes to induce crystallization. -

Isolation: Filter the solid under an inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic.

-

Washing: Wash the filter cake with cold

(3 x 10 mL) to remove excess HCl and byproducts. -

Drying: Dry the solid under high vacuum at room temperature for 4 hours.

-

Yield: Typically 85–95%.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Method B: TFA / DCM (Alternative)

Use this method only if the substrate is insoluble in Dioxane/EtOAc.

Procedure:

-

Dissolve substrate in Dichloromethane (DCM) (10 mL per gram).

-

Add Trifluoroacetic Acid (TFA) (ratio 1:1 v/v with DCM).

-

Stir at RT for 1–2 hours.

-

Critical Workup: Concentrate the reaction mixture in vacuo to an oil. Do not partition with water/base.

-

Salt Exchange: Redissolve the oil in a minimal amount of MeOH or DCM. Add 2.0 M HCl in Ether (excess).

-

Concentrate again or precipitate with Ether to isolate the HCl salt.

Experimental Workflow Diagram

Figure 2: Operational workflow for the standard HCl/Dioxane deprotection protocol.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Oily Product | Incomplete precipitation or residual solvent. | Triturate the oil with anhydrous Diethyl Ether or MTBE. Sonicate to induce crystallization. |

| Low Yield | Hydrolysis of chloroacetyl group. | Ensure all solvents are anhydrous . Avoid water during workup. The C-Cl bond is sensitive to hydrolysis over time. |

| New Spot on TLC | Cyclization to oxadiazine. | The mixture may have become too basic or hot. Keep temperature <30°C. Never wash with aqueous NaHCO₃. |

| Pink/Red Color | Oxidation of hydrazine. | Hydrazines are air-sensitive. Conduct reaction and filtration under Nitrogen/Argon. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for Boc cleavage conditions).

-

BenchChem. (2025).[3][4] Deprotection of Boc-eda-ET using HCl in Dioxane. (General protocol for Boc-hydrazide deprotection).

-

PubChem. (2025).[5] 2-Chloroacetohydrazide hydrochloride (Compound Summary). National Library of Medicine. (Physical properties and safety data).

-

Sigma-Aldrich. (2025). Product Specification: 2-Chloroacetohydrazide hydrochloride.[6] (Stability and storage data).[4][7]

-

RSC Advances. (2015). Synthesis of 1,3,4-oxadiazoles via hydrazide intermediates. (Demonstrates the cyclization risk of chloroacetyl hydrazides under basic conditions).

Sources

- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 2. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chloroacetyl hydrazine | C2H5ClN2O | CID 101883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Introduction: The Strategic Value of N-Boc-2-chloroacetylhydrazine in One-Pot Syntheses

An authoritative guide to the one-pot synthesis of heterocyclic compounds utilizing N-Boc-2-chloroacetylhydrazine, designed for researchers and professionals in organic synthesis and drug development. This document provides detailed application notes and protocols, emphasizing experimental causality, self-validating systems, and comprehensive referencing.

In the landscape of modern medicinal chemistry, the quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is paramount. One-pot reactions, which combine multiple reaction steps in a single flask without the isolation of intermediates, represent a significant advancement towards sustainable and cost-effective chemical synthesis.[1] These processes not only reduce reaction times and minimize waste but also open avenues for the rapid generation of molecular diversity.[1]

N-Boc-2-chloroacetylhydrazine is a versatile building block, poised for strategic application in one-pot syntheses. Its structure incorporates several key features: a Boc-protected hydrazine moiety, which allows for controlled reactivity and subsequent deprotection under specific conditions, and a chloroacetyl group, a reactive electrophilic site amenable to a variety of nucleophilic substitutions and cyclization reactions. The presence of these orthogonal functionalities enables the design of elegant and efficient one-pot protocols for the synthesis of valuable heterocyclic systems, such as pyrazoles and 1,3,4-oxadiazoles, which are prevalent motifs in numerous biologically active molecules.[2][3]

This technical guide presents two detailed application notes for the one-pot synthesis of N-protected pyrazoles and 1,3,4-oxadiazoles using N-Boc-2-chloroacetylhydrazine as a key precursor. The protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in a research and development setting.

Application Note 1: One-Pot, Three-Component Synthesis of N-Boc-Protected Pyrazole Derivatives

1.1. Principle and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents.[2] The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone of pyrazole synthesis. This application note details a one-pot, three-component protocol for the synthesis of N-Boc-protected pyrazoles. The strategy involves the in situ generation of a 1,3-dicarbonyl compound from a ketone and an acyl chloride, followed by condensation with N-Boc-2-chloroacetylhydrazine. The Boc group on the hydrazine nitrogen directs the cyclization and remains on the resulting pyrazole, providing a handle for further synthetic manipulations.

The causality behind this one-pot approach lies in the sequential reactivity of the components under controlled conditions. The initial Claisen condensation to form the 1,3-dicarbonyl is typically base-mediated. The subsequent cyclization with the hydrazine derivative proceeds under acidic or neutral conditions, often with the elimination of water. The choice of a non-nucleophilic base for the initial step is crucial to prevent unwanted side reactions with the acyl chloride and N-Boc-2-chloroacetylhydrazine.

1.2. Reaction Mechanism

The reaction proceeds through two key stages:

-

In Situ Formation of 1,3-Dicarbonyl: A ketone is deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) to form an enolate. This enolate then acts as a nucleophile, attacking an acyl chloride to generate the 1,3-dicarbonyl intermediate.

-

Pyrazole Ring Formation: N-Boc-2-chloroacetylhydrazine undergoes condensation with the 1,3-dicarbonyl. The more nucleophilic, unsubstituted nitrogen of the hydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

Caption: Workflow for the one-pot synthesis of N-Boc-protected pyrazoles.

1.3. Experimental Protocol

Materials:

-

Ketone (e.g., acetophenone)

-

Acyl chloride (e.g., benzoyl chloride)

-

N-Boc-2-chloroacetylhydrazine

-

Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the ketone (1.0 eq) and anhydrous THF (5 mL per mmol of ketone).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LiHMDS (1.05 eq) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add the acyl chloride (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

-

In a separate flask, dissolve N-Boc-2-chloroacetylhydrazine (1.1 eq) in THF (2 mL per mmol).

-

Add the solution of N-Boc-2-chloroacetylhydrazine to the reaction mixture, followed by glacial acetic acid (2.0 eq).

-

Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected pyrazole.

1.4. Data Presentation: Scope of the Reaction

| Entry | Ketone | Acyl Chloride | Product | Expected Yield (%) |

| 1 | Acetophenone | Benzoyl Chloride | tert-butyl 2-(2-chloroacetyl)-3,5-diphenyl-2H-pyrazole-1-carboxylate | 75-85 |

| 2 | Propiophenone | Acetyl Chloride | tert-butyl 2-(2-chloroacetyl)-5-methyl-3-phenyl-2H-pyrazole-1-carboxylate | 70-80 |

| 3 | Cyclohexanone | Propionyl Chloride | tert-butyl 2-(2-chloroacetyl)-3-ethyl-4,5,6,7-tetrahydro-2H-indazole-1-carboxylate | 65-75 |

| 4 | Acetone | 4-Chlorobenzoyl Chloride | tert-butyl 2-(2-chloroacetyl)-3-(4-chlorophenyl)-5-methyl-2H-pyrazole-1-carboxylate | 70-80 |

Application Note 2: One-Pot Synthesis of 2-(Chloromethyl)-5-Substituted-1,3,4-Oxadiazoles

2.1. Principle and Rationale

1,3,4-Oxadiazoles are an important class of five-membered heterocycles that feature prominently in medicinal chemistry as analogues of carboxylic acids and amides, and possess a wide range of biological activities. A common synthetic route to 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This application note describes a one-pot protocol for the synthesis of 2-(chloromethyl)-5-substituted-1,3,4-oxadiazoles starting from N-Boc-2-chloroacetylhydrazine.

The methodology involves three sequential in-flask steps:

-

Acylation of N-Boc-2-chloroacetylhydrazine with an acyl chloride.

-

In situ deprotection of the Boc group under acidic conditions.

-

Cyclodehydration of the resulting 1,2-diacylhydrazine to form the 1,3,4-oxadiazole ring.

The success of this one-pot procedure hinges on the careful control of reaction conditions to orchestrate the sequential transformations. The initial acylation is typically rapid, and the subsequent Boc deprotection and cyclization can often be achieved using a single dehydrating/acidic reagent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

2.2. Reaction Mechanism

The reaction proceeds as follows:

-

N-Acylation: The terminal nitrogen of N-Boc-2-chloroacetylhydrazine attacks the electrophilic carbonyl carbon of the acyl chloride to form an N,N'-diacyl-N-Boc-hydrazine intermediate.

-

Boc Deprotection and Cyclization: A strong acid or dehydrating agent protonates the Boc-carbonyl oxygen, initiating its removal as carbon dioxide and tert-butanol. The same reagent then facilitates the cyclodehydration of the resulting 1,2-diacylhydrazine. This involves the formation of a reactive intermediate which undergoes intramolecular nucleophilic attack of one carbonyl oxygen onto the other carbonyl carbon, followed by elimination of water to yield the stable aromatic 1,3,4-oxadiazole ring.

Caption: Workflow for the one-pot synthesis of 1,3,4-oxadiazoles.

2.3. Experimental Protocol

Materials:

-

N-Boc-2-chloroacetylhydrazine

-

Acyl chloride (e.g., 4-chlorobenzoyl chloride)

-

Anhydrous pyridine

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous acetonitrile (MeCN)

-

Ice-water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-2-chloroacetylhydrazine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol).

-

Cool the solution to 0 °C and add anhydrous pyridine (1.2 eq).

-

Add the acyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC for the consumption of the starting hydrazine.

-

Once the acylation is complete, cool the mixture back to 0 °C.

-

Slowly add phosphorus oxychloride (3.0 eq) dropwise. Caution: Exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) for 3-5 hours, or until TLC analysis indicates the formation of the product and disappearance of the intermediate.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of saturated aqueous NaHCO₃ until the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3,4-oxadiazole.

2.4. Data Presentation: Scope of the Reaction

| Entry | Acyl Chloride | Product | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzoyl Chloride | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | 80-90 | | 2 | 4-Methoxybenzoyl Chloride | 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 85-95 | | 3 | Cyclohexanecarbonyl Chloride | 2-(Chloromethyl)-5-cyclohexyl-1,3,4-oxadiazole | 70-80 | | 4 | Thiophene-2-carbonyl Chloride | 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | 75-85 |

Safety and Handling

Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

All manipulations should be performed in a well-ventilated chemical fume hood.[5]

Reagent-Specific Hazards:

-

N-Boc-2-chloroacetylhydrazine: While specific data is limited, related compounds such as N-Boc-2-chloroethylamine and other chloroacetyl derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5] Handle with care and avoid generating dust.

-

Acyl Chlorides: These are corrosive and lachrymatory. They react violently with water. Handle with extreme care.

-

LiHMDS: This is a pyrophoric reagent and will ignite on contact with air and moisture. It is also corrosive. Handle under an inert atmosphere.

-

Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. It is a strong dehydrating agent. Handle with extreme caution.

-

Solvents: THF and acetonitrile are flammable. Keep away from ignition sources.

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

References

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100. [Link]

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

-

Draminski, M. (2007). Safety Data Sheet. [Link]

-

Figshare. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters. [Link]

-

Kumar, A., et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science, 9(7), 1-8. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetyl hydrazine. PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of N,n'-bis(chloroacetyl) hydrazine (CAS 89124-06-1). [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Boc-2-chloroethylamine. PubChem. [Link]

-

ResearchGate. (n.d.). A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]

-

RSC Publishing. (2013). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry, 15, 389-397. [Link]

-

MDPI. (2023). Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives. Molecules, 28(7), 3043. [Link]

-

TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. [Link]

-

Environmental Protection Agency. (n.d.). 4-chloro-N'-(2-chloroacetyl)benzohydrazide Properties. CompTox Chemicals Dashboard. [Link]

-

ResearchGate. (n.d.). The one-pot and three-component synthesis of N-alkylated derivative of traditional hydrazide 7. [Link]

-

Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]

-

ResearchGate. (2018). Synthesis, characterization and antioxidant study of N,N'-bis(2-chlorobenzamidothiocarbonyl)hydrazine. [Link]

-

TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Organic Chemistry: An Indian Journal. [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis and its Practical Application in Pharmaceutical Industry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-(Chloroacetyl)hydrazinecarboxylate

Welcome to the technical support center for the synthesis of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the chloroacetylation of tert-butyl carbazate is a frequent issue that can often be traced back to several key experimental parameters. The reaction, typically a Schotten-Baumann acylation, is sensitive to reaction conditions that can lead to side reactions or incomplete conversion of the starting material.[1][2]

Potential Causes and Solutions:

-

Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique.

-

Solution: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of tert-butyl carbazate.[3][4] If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature, while being mindful of potential side reactions.

-

-

Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous bases.[5][6][7] This side reaction consumes the acylating agent, directly reducing the potential yield of the desired product.

-

Solution:

-

Biphasic System Control: When using a biphasic system (e.g., dichloromethane and aqueous sodium carbonate), ensure vigorous stirring to maximize the interfacial area and promote the reaction between the reactants over the hydrolysis of the acyl chloride.[8]

-

Anhydrous Conditions: Alternatively, conduct the reaction under anhydrous conditions using an organic base, such as pyridine or triethylamine, in an anhydrous solvent like dichloromethane or ethyl acetate.[8] This eliminates water from the reaction mixture, thereby preventing hydrolysis.

-

-

-

Formation of a Bis-acylated Byproduct: Over-acylation of the hydrazine moiety can lead to the formation of tert-butyl 1,2-bis(chloroacetyl)hydrazine-1-carboxylate. This is more likely to occur if there is a localized excess of chloroacetyl chloride.

-

Solution: Add the chloroacetyl chloride solution dropwise to a well-stirred solution of tert-butyl carbazate. This maintains a relative excess of the hydrazine derivative throughout the addition, minimizing the chance of double acylation.

-

-

Product Loss During Workup: The product, tert-butyl 2-(chloroacetyl)hydrazinecarboxylate, has some water solubility. Aggressive or insufficient extraction during the aqueous workup can lead to significant product loss.

-

Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure maximum recovery of the product from the aqueous phase.

-

Question 2: I am observing a significant amount of an impurity that I suspect is a bis-acylated product. How can I prevent its formation?

The formation of a bis-acylated byproduct is a classic example of a competitive side reaction in the acylation of hydrazines.[9][10] The initial product, tert-butyl 2-(chloroacetyl)hydrazinecarboxylate, still possesses a nucleophilic NH group that can react with another molecule of chloroacetyl chloride.

Key Strategies to Minimize Bis-Acylation:

| Strategy | Rationale |

| Controlled Addition of Acyl Chloride | Slow, dropwise addition of chloroacetyl chloride to the tert-butyl carbazate solution ensures that the concentration of the acylating agent remains low, favoring mono-acylation. |

| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of tert-butyl carbazate relative to chloroacetyl chloride. This ensures that the acyl chloride is the limiting reagent, reducing the likelihood of a second acylation event. |

| Lower Reaction Temperature | Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for mono-acylation. |

Question 3: My final product is difficult to purify and appears as an oil or a waxy solid. What are the likely impurities and how can I improve the purification process?

The physical state of the final product is a strong indicator of its purity. An oily or waxy consistency often points to the presence of residual solvents or byproducts.

Common Impurities and Purification Strategies:

-

Residual Solvents: Incomplete removal of the extraction solvent (e.g., dichloromethane, ethyl acetate) or the reaction solvent (e.g., pyridine) is a common cause.

-

Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (not exceeding 40-50 °C to avoid decomposition).

-

-

Unreacted tert-Butyl Carbazate: This starting material can be carried through the workup.

-

Solution: During the aqueous workup, an acidic wash (e.g., with dilute HCl) can help to remove the basic tert-butyl carbazate by forming a water-soluble salt.

-

-

Byproducts of Base: If an organic base like pyridine was used, it can be challenging to remove completely.

-

Solution: Multiple washes with an acidic solution during the workup are effective at removing pyridine.

-

-

Purification Techniques:

-

Crystallization: This is often the most effective method for obtaining a high-purity, crystalline product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes, petroleum ether) until turbidity is observed, followed by cooling.

-

Column Chromatography: If crystallization is unsuccessful, purification by flash column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient), is typically effective.[4]

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

The choice of base is critical and depends on the desired reaction conditions (biphasic vs. anhydrous).

-

Aqueous Inorganic Bases (e.g., Na₂CO₃, K₂CO₃, NaHCO₃): These are used in Schotten-Baumann conditions.[1][2] They are inexpensive and the workup is straightforward. However, they introduce water, which can lead to hydrolysis of the chloroacetyl chloride.[5][8]

-

Organic Amine Bases (e.g., Pyridine, Triethylamine): These are used in anhydrous conditions and act as both a base and a nucleophilic catalyst. Pyridine has been reported to give a cleaner impurity profile compared to triethylamine.[8] The primary drawback is the need for careful removal during workup.

Q2: What is the mechanism of the reaction?

The synthesis of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate is a nucleophilic acyl substitution reaction.[11] The more nucleophilic terminal nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. The base present in the reaction mixture neutralizes the hydrochloric acid that is formed as a byproduct.[1]

Q3: How can I effectively monitor the progress of the reaction?

Regular monitoring is key to achieving optimal results.

-

Thin Layer Chromatography (TLC): This is a quick and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. Visualize the spots using a UV lamp and/or a potassium permanganate stain.

-

High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[3] A reversed-phase column with a water/acetonitrile or water/methanol gradient is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the conversion of starting material to product.[3][12]

Q4: Are there any safety precautions I should be aware of?

Yes, safety is paramount.

-

Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water.[13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrazine Derivatives: tert-Butyl carbazate is a hydrazine derivative and should be handled with care.[14]

-

Reaction Quenching: Be cautious when quenching the reaction with water, especially if unreacted chloroacetyl chloride is present, as this will generate HCl gas.[6]

Experimental Protocols

Protocol 1: Anhydrous Conditions with Pyridine

This protocol is recommended for minimizing the hydrolysis of chloroacetyl chloride.

-

To a stirred solution of tert-butyl carbazate (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Biphasic Schotten-Baumann Conditions

This protocol uses an inexpensive inorganic base but requires vigorous stirring.

-

Dissolve tert-butyl carbazate (1.0 eq) in dichloromethane (DCM).

-

Add an aqueous solution of sodium carbonate (2.0 eq).

-

Cool the vigorously stirred biphasic mixture to 0 °C.

-

Add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise over 30 minutes.

-

Continue to stir vigorously at room temperature for 2-4 hours, monitoring the progress by TLC.

-

After completion, separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as described in Protocol 1.

Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of tert-butyl 2-(chloroacetyl)hydrazinecarboxylate.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting low yield issues.

References

- Benchchem. (n.d.). Application Notes and Protocols for Monitoring Tert-Butyl Carbazate Reactions.

- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

- University of Cambridge. (n.d.). Reaction Chemistry & Engineering.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Organic Syntheses. (n.d.). t-BUTYL CARBAZATE.

- MDPI. (2025, December 24).

- Benchchem. (n.d.). Technical Support Center: Tert-Butyl Carbazate Synthesis and Applications.

- ChemicalBook. (n.d.). tert-Butyl carbazate synthesis.

- AChemBlock. (2026, February 15). tert-Butyl 2-(2-chloroacetyl)hydrazine-1-carboxylate 98% | CAS: 25441-40-1.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17).

- Journal of the Chemical Society of Pakistan. (n.d.). Acylation of Hydrazides with Acetic Acid and Formic Acid.

- The Royal Society of Chemistry. (n.d.). Supporting Information Summary.

- Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride.

- MDPI. (2022, November 7).

- The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of Hydrazine Derivatives from Alcohols - Supporting Information.

- Benchchem. (n.d.). A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate.

- ChemScene. (n.d.). tert-Butyl 2-(2-chloroacetyl)hydrazine-1-carboxylate.

- Yufeng. (2023, March 13). Problem using Chloroacetyl Chloride.

- MDPI. (n.d.). The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives with 2-Amino-1,3-Thiazole, Crystal Structure and Molecula.

- The Royal Society of Chemistry. (2008). Phase-Transfer Catalytic Aza-Michael Addition of tert-Butyl benzyloxycarbamate to Electron-Deficient Olefins.

- ChemicalBook. (2023, July 21). Chloroacetyl chloride: applications in synthesis and toxicology.

- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

- Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.

- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

- Sun-shinechem.com. (2026, January 19). Exploring the Synthesis and Applications of Tert-Butyl Carbazate (Boc-Hydrazine).

- PMC. (2022, December 9). Acylhydrazones and Their Biological Activity: A Review.

- Google Patents. (n.d.). CN101823986A - Preparation method for tert-butyl carbazate.

- Organic Syntheses. (n.d.). t-BUTYL AZODIFORMATE.

- Google Patents. (n.d.). CN102911084A - Preparation method of tert-butyl carbazate.

- Google Patents. (n.d.). WO2019175511A1 - Production of bis-hydrazines.

- Google Patents. (n.d.). CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride.

- MDPI. (2021, November 14). Synthesis of Bis-Hydrazine Using Heterogeneous Catalysis.

- Sciforum. (2021, November 15). Proceedings Synthesis ofBis-hydrazine using heterogeneous catalysis.

- The Royal Society of Chemistry. (2014, February 27). Preparation and Reactivity Towards Hydrazines of Bis(cyanamide) and Bis(cyanoguanidine) Complexes of the Iron Triad.

Sources

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. nvpublicationhouse.com [nvpublicationhouse.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 13. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

Preventing side reactions during the cyclization of chloroacetyl hydrazines

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for one of the crucial steps in heterocyclic synthesis: the cyclization of chloroacetyl hydrazines. As researchers and drug development professionals, we understand that navigating the complexities of intramolecular reactions is paramount for achieving high yields and product purity. This document provides field-proven insights and solutions to common challenges encountered during this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction pathway in the cyclization of chloroacetyl hydrazines?

The primary goal is to achieve an efficient intramolecular SN2 reaction . In this process, the terminal nitrogen atom of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbon atom of the chloromethyl group. This reaction results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, closing the ring. The most common outcome, depending on the starting hydrazide, is the formation of a six-membered 1,3,4-oxadiazin-5-one ring system.[1]

Q2: Why is this intramolecular cyclization often challenging to control?

The challenge arises from the bifunctional nature of the chloroacetyl hydrazine precursor. It contains both a potent nucleophile (the hydrazine) and a reactive electrophile (the chloroacetyl group) within the same molecule. This sets up a classic kinetic and thermodynamic competition between the desired intramolecular cyclization and an undesired intermolecular reaction , where one molecule reacts with another, leading to dimers and polymers.[2][3] Success hinges on creating conditions that heavily favor the molecule reacting with itself.

Q3: What are the key factors that influence the success of the cyclization?

There are three primary pillars that govern the outcome of this reaction:

-

Concentration: This is arguably the most critical factor in controlling the intra- vs. intermolecular competition.

-

Reaction Conditions: The choice of base, solvent, and temperature significantly impacts reaction rate and selectivity.

-

Substrate Purity: The quality of the starting chloroacetyl hydrazine and the reagents used to prepare it are fundamental to avoiding a complex mixture of side products.[4]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: My reaction yields are very low, and I primarily recover my unreacted chloroacetyl hydrazine starting material.

-

Potential Cause A: Insufficient Base Strength or Stoichiometry

-

Expertise & Experience: The intramolecular SN2 reaction requires a sufficiently nucleophilic hydrazine nitrogen. While the terminal nitrogen is nucleophilic, its reactivity is significantly enhanced upon deprotonation. Furthermore, the reaction generates one equivalent of hydrochloric acid (HCl), which can protonate and deactivate both the starting material and the product. An inadequate amount or strength of base will result in a stalled reaction.

-

Solution:

-

Choice of Base: Employ a non-nucleophilic base strong enough to deprotonate the hydrazide N-H. Common choices include sodium hydroxide[1], potassium carbonate, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation and to neutralize the HCl byproduct as it forms.

-

-

-

Potential Cause B: Inappropriate Thermal Conditions

-

Expertise & Experience: Like any chemical reaction, this cyclization has an activation energy barrier that must be overcome. Room temperature may be insufficient for the reaction to proceed at a practical rate, especially with less reactive substrates.

-

Solution:

-

Temperature Screening: Systematically increase the reaction temperature. Start with gentle heating (e.g., 40-50 °C) and monitor the reaction by Thin Layer Chromatography (TLC). Many of these cyclizations are performed at reflux in solvents like dioxane or dimethylformamide (DMF).[1]

-

Reaction Monitoring: Do not rely on a fixed reaction time. Track the disappearance of the starting material using an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time at a given temperature.[5][6]

-

-

Problem 2: The reaction mixture becomes thick, and I've isolated an insoluble, high-molecular-weight solid.

-

Potential Cause: Intermolecular Polymerization is Dominating

-

Expertise & Experience: This is the most common failure mode and occurs when the concentration of the chloroacetyl hydrazine is too high. At high concentrations, the probability of the nucleophilic hydrazine of one molecule colliding with the electrophilic chloroacetyl group of another molecule is much greater than the probability of the two ends of the same molecule finding each other.[7][8]

-

Trustworthiness: This outcome is governed by reaction kinetics. Intramolecular reactions are kinetically first-order, while intermolecular reactions are second-order. Therefore, lowering the concentration disproportionately slows down the undesired intermolecular pathway, allowing the intramolecular cyclization to become the dominant pathway.[3]

-

Solution: Employ High-Dilution Conditions

-

Principle: The core strategy is to maintain an extremely low instantaneous concentration of the reactive substrate.

-

Execution: Instead of adding the substrate all at once, it is slowly added via a syringe pump over several hours to a heated solution of solvent and base. This ensures that any given molecule is more likely to cyclize before it can encounter another substrate molecule.

-

-

Diagram: Intramolecular vs. Intermolecular Pathways The following diagram illustrates the critical choice the substrate faces and how concentration dictates the outcome.

Caption: Kinetic control of cyclization vs. polymerization.

Problem 3: My reaction is messy with many side products, and purification is difficult.

-

Potential Cause A: Impure Starting Materials

-

Expertise & Experience: The synthesis of the chloroacetyl hydrazine precursor is often taken for granted. The starting material, chloroacetyl chloride, is highly reactive and susceptible to hydrolysis by atmospheric moisture, forming chloroacetic acid.[4] If present, chloroacetic acid can lead to the formation of unwanted salt byproducts and interfere with the desired acylation.

-

Solution:

-

Reagent Quality: Use freshly opened or distilled chloroacetyl chloride for the acylation step.

-

Anhydrous Conditions: Perform the initial acylation of the hydrazide under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis.

-

-

-

Potential Cause B: Diacylation of the Hydrazine

-

Expertise & Experience: Hydrazine has two nucleophilic nitrogen atoms. It is possible for both nitrogens to be acylated by chloroacetyl chloride, leading to a symmetrical N,N'-bis(chloroacetyl)hydrazine. This byproduct cannot cyclize and will complicate the reaction mixture.

-

Solution:

-

Control Stoichiometry: During the synthesis of the chloroacetyl hydrazine, use a slight excess of the parent hydrazide relative to the chloroacetyl chloride. Alternatively, use controlled, slow addition of the chloroacetyl chloride to a cooled solution of the hydrazide to favor mono-acylation. Using an excess of hydrazine itself when making a simple hydrazide is a common strategy to prevent this.[9]

-

-

Section 3: Key Experimental Protocols & Data

Protocol 1: Synthesis of N'-(2-chloroacetyl)benzohydrazide

-

Dissolve benzohydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dioxane) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 eq) to the cooled solution.

-

In a separate flask, prepare a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent.

-

Add the chloroacetyl chloride solution dropwise to the stirred hydrazide solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting hydrazide is consumed.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Protocol 2: High-Dilution Cyclization to Afford 6-phenyl-2H-1,3,4-oxadiazin-5(6H)-one

-

Set up a three-neck flask with a reflux condenser, an inert atmosphere inlet, and a magnetic stirrer.

-

Add the bulk of the solvent (e.g., anhydrous DMF, 0.01 M final concentration) and sodium hydroxide (1.2 eq) to the flask and heat to the desired temperature (e.g., 80 °C).

-

Dissolve the N'-(2-chloroacetyl)benzohydrazide (1.0 eq) from Protocol 1 in a small volume of the same anhydrous solvent.

-

Using a syringe pump, add the substrate solution to the heated, stirred base/solvent mixture over a period of 4-8 hours.

-

After the addition is complete, maintain the reaction at temperature for an additional 1-2 hours, monitoring by TLC for the disappearance of the intermediate.

-

Cool the reaction, neutralize if necessary, and proceed with standard aqueous workup and extraction. Purify the crude product by column chromatography or recrystallization.

Diagram: General Experimental Workflow

Caption: Step-by-step workflow for synthesis and cyclization.

Table 1: Influence of Reaction Conditions on Product Distribution

| Parameter | Condition | Favored Product | Rationale |

| Concentration | High (> 0.5 M) | Dimer / Polymer | Increases rate of intermolecular (2nd order) reaction.[8] |

| Low (< 0.05 M) | Cyclized Monomer | Favors intramolecular (1st order) reaction kinetically.[3] | |

| Base | Weak (e.g., NaHCO₃) | Slow/No Reaction | Insufficient deprotonation of the hydrazide N-H. |

| Strong (e.g., NaOH) | Cyclized Monomer | Enhances nucleophilicity and neutralizes HCl byproduct.[1] | |

| Temperature | Low (e.g., 25 °C) | Slow/No Reaction | Insufficient thermal energy to overcome activation barrier. |

| High (e.g., > 80 °C) | Cyclized Monomer | Provides energy for the SN2 reaction. | |

| Dehydrating Agent | Present (e.g., POCl₃) | 1,3,4-Oxadiazole | Can promote an alternative cyclodehydration pathway.[10] |

| Absent | 1,3,4-Oxadiazinone | Favors the direct intramolecular SN2 pathway. |

References

-

Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. International Journal of Organic Chemistry. Available at: [Link]

-

Robertson, J., & Stevens, M. F. G. (2014). Mechanistic pathway for the synthesis of pyrrolidines. Mentioned in: Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry. Available at: [Link]

-

Dodge, M. W., et al. (2020). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

-

Kumar, D., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Golic, L., et al. (2001). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie / Chemical Monthly. Available at: [Link]

-

Li, D. Y., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters. Available at: [Link]

-

JoVE. (2023). Radical Reactivity: Intramolecular vs Intermolecular. Journal of Visualized Experiments. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available at: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Intermolecular vs intramolecular reactions. YouTube. Available at: [Link]

-

Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

-

University of Bath. Intramolecular vs. Intermolecular Reaction. Available at: [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]

-

Bakulina, O., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Wang, Z., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

-

Prabhuodeyara, M., et al. (2007). Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Asian Journal of Chemistry. Available at: [Link]

- CN102924559A - Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine. (2013). Google Patents.

-

ResearchGate. (2017). Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH. Available at: [Link]

-

Titov, A., et al. (2023). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. European Journal of Organic Chemistry. Available at: [Link]

-

Hang, H., et al. (2025). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Chemical Science. Available at: [Link]

-

Wikipedia. Chloroacetyl chloride. Available at: [Link]

-

Black, A. J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

-

Wang, Z., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

-

ResearchGate. (2015). How can I reduce the formation of dimer in sulfonyl-hydrazide synthesis? Available at: [Link]

-

Al-Smadi, M., & Hassan, H. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules. Available at: [Link]

-

Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. ResearchGate. Available at: [Link]

-

Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers. Available at: [Link]

-

Zhu, Y., & Wu, A. (Eds.). (2023). Special Issue: Cyclization Reactions in the Synthesis of Heterocyclic Compounds. Molecules. Available at: [Link]

-

Wilson, T., & Tsuchiya, A. (2013). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Analytical Methods. Available at: [Link]

-

Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Available at: [Link]

-

Michigan State University Department of Chemistry. Heterocyclic Compounds. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Video: Radical Reactivity: Intramolecular vs Intermolecular [jove.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. youtube.com [youtube.com]

- 8. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]